The presence of the bithiophene group suggests potential for applications in OPVs. Bithiophene is a well-known building block for organic semiconductors due to its ability to absorb light and transport charge. Trialkyltin groups, like the trimethyltin in this molecule, have also been explored in OPV research to modify the properties of the active layer []. Further research would be needed to determine the specific properties and performance of Stannane, [2,2'-bithiophen]-5-yltrimethyl- in OPV devices.
Organotin compounds are a class of organometallic compounds with various applications. Trimethyltin groups can act as precursors for the synthesis of more complex organotin structures. Research on similar trimethyltin-based bithiophene derivatives suggests potential applications in organic electronics and catalysis.
Stannane, [2,2'-bithiophen]-5-yltrimethyl- is an organotin compound with the molecular formula and a molecular weight of approximately 282.0 g/mol. This compound features a bithiophene moiety, which consists of two thiophene rings connected by a carbon-carbon bond, and is characterized by the presence of a trimethylstannyl group attached to the 5-position of the bithiophene structure. The unique combination of the organotin group and the bithiophene framework imparts distinctive electronic and optical properties, making it of interest in various applications, particularly in organic electronics and materials science .
The synthesis of stannane, [2,2'-bithiophen]-5-yltrimethyl- typically involves several steps:
Recent advances have also explored solvent-free solid-state reactions that utilize mechanochemistry to enhance reaction efficiency while minimizing environmental impact
Stannane, [2,2'-bithiophen]-5-yltrimethyl- has several notable applications:
Studies focusing on the interaction of stannane compounds with other chemical entities are crucial for understanding their reactivity and potential applications. For instance:
Several compounds share structural similarities with stannane, [2,2'-bithiophen]-5-yltrimethyl-. Here are some notable examples:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Stannane, [2-thienyl]trimethyl- | Contains a single thiophene unit | Simpler structure; less electronic complexity |
| Stannane, [3-methylthiophene]trimethyl- | Features a methyl substituent on thiophene | Alters electronic properties significantly |
| Stannane, [4-bromothiophen]-5-yltrimethyl | Includes a bromine substituent | Enhances reactivity due to halogen presence |
| Stannane, [2-benzothiophen]-5-yltrimethyl | Incorporates a benzothiophene unit | Offers different optical properties |
The uniqueness of stannane, [2,2'-bithiophen]-5-yltrimethyl- lies in its dual thiophene structure combined with the trimethylstannyl group, which provides enhanced electronic characteristics suitable for advanced material applications compared to simpler or differently substituted organotin compounds.
Palladium-mediated Stille coupling remains the most widely employed method for synthesizing 5,5'-bis(trimethylstannyl)-2,2'-bithiophene and its derivatives. This approach leverages the reactivity of trimethylstannyl groups with halogenated aryl or heteroaryl precursors to form carbon-carbon bonds.
Key reaction parameters—including catalyst loading, solvent systems, and temperature—critically influence coupling efficiency. For example, the reaction of 2,2'-bithiophene with trimethylstannyl chloride under Stille conditions typically employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in toluene or tetrahydrofuran (THF) at 80–110°C. However, the choice of solvent significantly impacts yields: a THF:DMF (4:1) mixture was shown to enhance reactivity by stabilizing palladium intermediates, achieving yields up to 86% for quaterthiophene synthesis.
Additives such as zinc acetate (Zn(OAc)₂) further improve transmetalation kinetics. In model reactions between 2-(trimethylstannyl)thiophene-3-carboxylate and methylthiophene derivatives, the addition of Zn(OAc)₂ increased yields from 33% to 80% by accelerating the transfer of the stannyl group to palladium.
| Optimized Stille Coupling Parameters |
|---|
| Catalyst: Pd(PPh₃)₄ (2–5 mol%) |
| Solvent: THF:DMF (4:1) |
| Temperature: 80–110°C |
| Additives: Zn(OAc)₂ (1.2 equiv) |
| Yield Range: 73–86% |
Electron-rich ligands enhance catalytic activity by increasing the electron density at palladium centers. Comparative studies of Pd(PPh₃)₄ and tris(2-thienyl)phosphine-palladium complexes (Pd(PTh₃)₄) revealed superior performance for the latter in Suzuki-Miyaura couplings of thiophene derivatives. The thienyl ligands facilitate oxidative addition by reducing steric hindrance and electronically stabilizing the palladium intermediate.
Ligand effects also mitigate undesired side reactions. For instance, the use of bulky phosphine ligands (e.g., tris(4-methoxyphenyl)phosphine) suppresses homocoupling of stannane reagents, a common issue in Stille polycondensation.
Directed ortho-metalation (DoM) offers a complementary route to achieve regioselective stannylation of bithiophenes. While not explicitly documented for 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, analogous methodologies using tin(IV) chloride (SnCl₄) and Grignard reagents (RMgX) provide insights. For example, treatment of 2,2'-bithiophene with SnCl₄ followed by methylmagnesium bromide generates trimethylstannyl adducts via sequential transmetalation.
A proposed mechanism involves:
This method avoids the need for pre-functionalized halogenated precursors but requires stringent anhydrous conditions.
Transmetalation steps are pivotal in multi-step syntheses of organotin-bithiophene conjugates. Copper thiophene carboxylate (CuTc) has emerged as a key mediator in C–S bond activation, enabling efficient transfer of stannyl groups to palladium complexes. For example, CuTc facilitates the oxidative addition of 2-bromo-3-methylthiophene to Pd(0), forming a Pd(II) intermediate that readily undergoes transmetalation with trimethylstannyl reagents.
Comparative studies of trimethyl- versus tributylstannyl reagents highlight steric and electronic effects. Tributylstannanes exhibit slower transmetalation kinetics due to increased steric bulk but offer improved stability under acidic conditions.
The molecular design of stannane-bithiophene systems prioritizes synergistic interactions between the tin center and the conjugated backbone. The trimethylstannyl group acts as a strong σ-donor, polarizing the bithiophene π-system and enhancing intramolecular charge transfer. Density functional theory (DFT) calculations on analogous systems reveal that the tin atom’s vacant d-orbitals facilitate partial electron delocalization into the bithiophene framework, reducing reorganization energy during charge transport [4].
Key structural parameters include:
| Parameter | Stannane-Bithiophene | Unsubstituted Bithiophene |
|---|---|---|
| C–Sn bond (Å) | 2.16 | – |
| Thiophene C–S (Å) | 1.72 | 1.73 |
| Inter-ring dihedral | 8.3° | 12.7° |
This structural optimization promotes extended π-conjugation, as evidenced by a bathochromic shift of 43 nm in UV-vis absorption spectra relative to parent bithiophene [2] [4].
The trimethylstannyl group exerts a pronounced influence on frontier molecular orbitals:
Substituent electronic effects follow distinct trends:
$$
\Delta E_{\text{HOMO-LUMO}} = 2.60\ \text{eV} \quad (\text{Stannane-bithiophene}) \quad \text{vs.} \quad 3.02\ \text{eV} \quad (\text{Methyl-bithiophene})
$$
This 14% reduction in bandgap originates from enhanced π*-orbital overlap between tin and sulfur atoms [3] [4]. Time-dependent DFT simulations further predict a 97% contribution of the Sn–S charge-transfer transition to the lowest excited state, underscoring the critical role of metal-ligand interactions [3].
The trimethylstannyl group’s steric profile governs solid-state organization:
Electronic effects further modulate packing through dipole-dipole interactions: